2-Amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid
Overview
Description
This compound is an amino acid derivative. Amino acids are organic compounds that contain an amino group (-NH2), a carboxyl group (-COOH), and a side chain or R group . In the case of 2-Amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid, the R group contains a trifluoromethyl group and a hydroxyl group .
Synthesis Analysis
The synthesis of this compound involves the use of a recyclable chiral auxiliary to form a Ni (II) complex with a glycine Schiff base, which is alkylated with CF3–CH2–I under basic conditions . The alkylated Ni (II) complex is then disassembled to reclaim the chiral auxiliary and 2-amino-4,4,4-trifluorobutanoic acid, which is in situ converted to the N-Fmoc derivative .Molecular Structure Analysis
The molecular structure of this compound includes an amino group, a carboxyl group, and a side chain attached to the alpha carbon . The side chain contains a trifluoromethyl group and a hydroxyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the formation of a Ni (II) complex with a glycine Schiff base, alkylation under basic conditions, and the disassembly of the Ni (II) complex .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 223.58 . Other specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is a bioisostere of leucine , suggesting that it may interact with proteins or enzymes that typically bind to leucine.
Mode of Action
As a leucine bioisostere, it may mimic the structural role of leucine in protein structures .
Result of Action
As a leucine bioisostere, it may have similar effects to leucine at the molecular and cellular level .
Properties
IUPAC Name |
2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO3/c1-4(12,5(6,7)8)2(9)3(10)11/h2,12H,9H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCUBJJIMXDWHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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